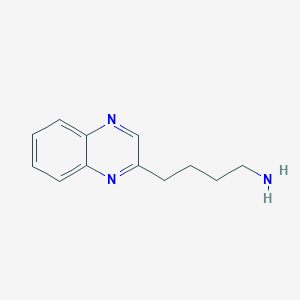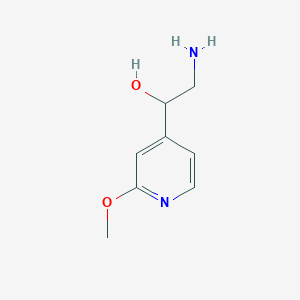
2-Amino-1-(2-methoxy-4-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-methoxy-4-pyridyl)ethanol is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-methoxy-4-pyridyl)ethanol typically involves the reaction of 2-methoxy-4-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(2-methoxy-4-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-1-(2-methoxy-4-pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Amino-1-(2-methoxy-4-pyridyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-1-(2-pyridyl)ethanol: Similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-Amino-1-(4-pyridyl)ethanol: The amino group is positioned differently on the pyridine ring, leading to different chemical and biological properties.
2-Amino-1-(2-methoxy-5-pyridyl)ethanol: Similar structure but with the methoxy group in a different position, which can influence its interactions with biological targets.
Uniqueness: The presence of both the amino and methoxy groups in 2-Amino-1-(2-methoxy-4-pyridyl)ethanol provides a unique combination of functional groups that can participate in a variety of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-amino-1-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3 |
Clé InChI |
QUNNLSYWLWUYEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

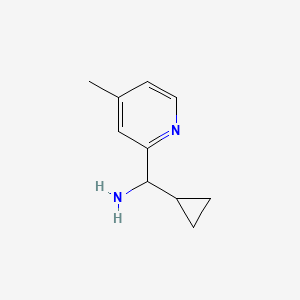
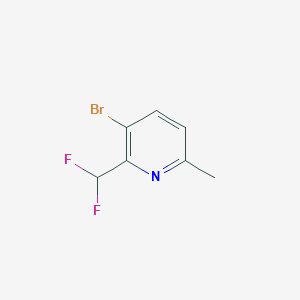

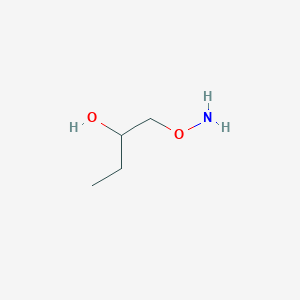

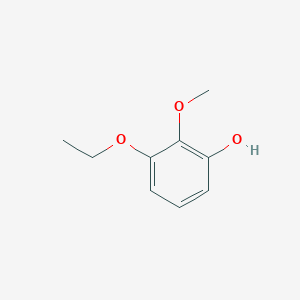
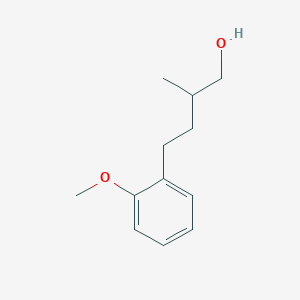
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
